Dobutamine Dobutamine Dobutamine is a catecholamine that is 4-(3-aminobutyl)phenol in which one of the hydrogens attached to the nitrogen is substituted by a 2-(3,4-dihydroxyphenyl)ethyl group. A beta1-adrenergic receptor agonist that has cardiac stimulant action without evoking vasoconstriction or tachycardia, it is used as the hydrochloride to increase the contractility of the heart in the management of acute heart failure. It has a role as a cardiotonic drug, a sympathomimetic agent and a beta-adrenergic agonist. It is a secondary amine and a catecholamine.
A beta-1 agonist catecholamine that has cardiac stimulant action without evoking vasoconstriction or tachycardia. It is proposed as a cardiotonic after myocardial infarction or open heart surgery.
Dobutamine is a beta-Adrenergic Agonist. The mechanism of action of dobutamine is as an Adrenergic beta-Agonist.
Dobutamine is a synthetic catecholamine with sympathomimetic activity. Dobutamine is a direct-acting inotropic agent and an adrenergic agonist that stimulates primarily the beta-1 adrenoceptor, with lesser effect on beta-2 or alpha receptors. Via beta-1 adrenoceptor of the heart, this agent induces positive inotropic effect with minimal changes in chronotropic activities or systemic vascular resistance. Dobutamine also causes vasodilation by stimulating beta-2 adrenergic receptors in blood vessels, augmented by reflex vasoconstriction resulting in increased cardiac output.
A catecholamine derivative with specificity for BETA-1 ADRENERGIC RECEPTORS. It is commonly used as a cardiotonic agent after CARDIAC SURGERY and during DOBUTAMINE STRESS ECHOCARDIOGRAPHY.
See also: Dobutamine Hydrochloride (has salt form).
Brand Name: Vulcanchem
CAS No.: 34368-04-2
VCID: VC21342086
InChI: InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3
SMILES: CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol

Dobutamine

CAS No.: 34368-04-2

Cat. No.: VC21342086

Molecular Formula: C18H23NO3

Molecular Weight: 301.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dobutamine - 34368-04-2

CAS No. 34368-04-2
Molecular Formula C18H23NO3
Molecular Weight 301.4 g/mol
IUPAC Name 4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol
Standard InChI InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3
Standard InChI Key JRWZLRBJNMZMFE-UHFFFAOYSA-N
SMILES CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O
Canonical SMILES CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O
Melting Point 184-186

Chemical Properties and Pharmacological Classification

Dobutamine is a synthetic catecholamine that maintains the basic structural framework of dopamine but with specific modifications that alter its receptor binding profile and hemodynamic effects . As a sympathomimetic amine, it belongs to the broader class of adrenergic receptor agonists, compounds that mimic the actions of endogenous catecholamines such as epinephrine and norepinephrine .

The molecule's chemical structure enables it to interact with multiple adrenergic receptor subtypes, though with varying affinities. This structural design confers dobutamine's characteristic pharmacological properties, allowing selective stimulation of cardiac beta-1 receptors while also interacting with alpha-1 and beta-2 receptors to produce its complete hemodynamic profile .

Unlike some other sympathomimetic amines, dobutamine demonstrates relatively rapid metabolism, with a short half-life of approximately 2 minutes . This pharmacokinetic property necessitates continuous intravenous infusion for sustained clinical effect but also allows for rapid titration and discontinuation when needed, enhancing its safety profile in critical care settings .

Mechanism of Action

Research has demonstrated that dobutamine stimulates beta-1, beta-2, and alpha-1 adrenoceptors in the cardiovascular system at clinically relevant doses . This multi-receptor activity creates a unique hemodynamic profile that distinguishes dobutamine from other sympathomimetic agents. The inotropic effects appear to result from combined beta-1 and alpha-1 adrenoceptor stimulation in myocardial tissue, contributing to its selective enhancement of contractility .

In the peripheral vasculature, dobutamine produces a balanced effect where beta-2 adrenoceptor-mediated vasodilation is offset by alpha-1 adrenoceptor-mediated vasoconstriction . This equilibrium results in minimal net changes in blood pressure during administration, a valuable characteristic in hemodynamically unstable patients. The drug's mild beta-2 stimulation also reduces both peripheral and pulmonary vascular resistance, further improving cardiac output through afterload reduction .

Interestingly, at higher doses (above 10 μg/kg/min), dobutamine demonstrates predominantly cardiac beta-1 receptor stimulation, resulting in significant dose-dependent increases in heart rate, contractility, and cardiac output, with minimal effects on systemic blood pressure . This dose-dependent receptor selectivity contributes to the drug's clinical versatility across different dose ranges.

Pharmacokinetics and Pharmacodynamics

Dobutamine demonstrates rapid onset of action, with cardiovascular effects beginning within 1-2 minutes of initiating intravenous infusion . The drug reaches steady-state plasma concentrations after several minutes of continuous administration, allowing for relatively quick titration to achieve desired hemodynamic effects .

The pharmacokinetic profile of dobutamine is characterized by a remarkably short half-life of approximately 2 minutes, necessitating continuous infusion to maintain therapeutic effects . This brief duration of action derives from rapid metabolism, primarily through methylation and conjugation in the liver, with no active metabolites contributing significantly to its pharmacological actions .

Dobutamine's pharmacodynamic effects demonstrate clear dose-dependence. At doses below 10 μg/kg/min, the drug primarily affects cardiac beta-1 and peripheral alpha-1 receptors, resulting in augmented stroke volume and cardiac output with minimal changes in heart rate and blood pressure . At doses exceeding 10 μg/kg/min, dobutamine produces more pronounced chronotropic effects through predominant cardiac beta-1 receptor stimulation, significantly increasing heart rate, contractility, and cardiac output .

The duration of pharmacological action closely follows the drug's presence in circulation, with effects dissipating within approximately 10 minutes after discontinuation of infusion . This rapid offset of action provides an additional safety margin when managing potentially unstable patients, allowing quick reversal of unwanted effects if they develop during administration.

Clinical Applications

Cardiogenic Shock and Acute Heart Failure

Dobutamine serves as a primary pharmacological intervention for inotropic support in patients with acute decompensated heart failure and cardiogenic shock. It is particularly indicated in low cardiac output states that persist despite adequate fluid resuscitation . By enhancing myocardial contractility and improving stroke volume, dobutamine can rapidly increase cardiac output and tissue perfusion in these critical conditions .

The drug's balanced hemodynamic effects—increasing contractility while moderately reducing afterload through vasodilation—make it particularly suitable for heart failure patients with elevated systemic vascular resistance . This profile helps optimize cardiac performance without substantially increasing myocardial oxygen demand, an important consideration in ischemic heart failure scenarios .

Septic Shock Management

Dobutamine represents the most commonly employed inotrope in septic shock patients with impaired cardiac output and evidence of hypoperfusion . In this context, the drug is typically utilized to increase cardiac output and improve tissue oxygen delivery after appropriate volume resuscitation has been completed .

Diagnostic Applications

Beyond its therapeutic applications, dobutamine serves important diagnostic functions in cardiac stress testing. Administered in incrementally increasing doses, dobutamine can induce controlled cardiac stress to evaluate coronary artery disease and myocardial viability . This application leverages the drug's ability to increase myocardial oxygen demand through enhanced contractility and heart rate, potentially revealing coronary stenoses that limit appropriate increases in coronary blood flow .

Comparative Pharmacodynamic Effects

ParameterDobutamine (20 μg/kg/min)Adenosine (IC)Effect Comparison
Heart RateSignificant increaseNo effectDobutamine > Adenosine
Systolic Blood PressureMinimal changeNo effectSimilar effects
Rate-Pressure ProductSignificant increaseNo effectDobutamine > Adenosine
Translesional Pressure GradientIncreaseIncreaseSimilar effects
Distal Coronary PressureDecreaseDecreaseSimilar effects
Pd/Pa RatioDecreaseDecreaseSimilar effects
Myocardial ResistanceMaximal decreaseMaximal decreaseSimilar effects

Dosage and Administration

Dobutamine is exclusively administered as a continuous intravenous infusion due to its short half-life. Typical dosing ranges from 2.5 to 20 μg/kg/minute, though higher doses up to 40 μg/kg/minute may be employed in specific clinical scenarios, particularly during diagnostic stress testing .

Research indicates that most of dobutamine's effects on coronary physiology reach maximum levels at 20 μg/kg/minute, with minimal additional coronary vasodilation occurring at higher doses despite continued increases in heart rate and rate-pressure product . This finding has important implications for both therapeutic dosing and stress testing protocols, suggesting that doses exceeding 20 μg/kg/minute may increase side effects without proportionally enhancing desired hemodynamic effects .

Clinical practice generally involves starting at lower doses (2.5-5 μg/kg/minute) and titrating upward based on hemodynamic response and tolerance. This approach minimizes the risk of tachyarrhythmias and other adverse effects while achieving desired improvements in cardiac output .

Limitations and Adverse Effects

Despite its valuable therapeutic properties, dobutamine demonstrates several important limitations and potential adverse effects that require clinical consideration. The drug's pronounced chronotropic effects, particularly at higher doses, can precipitate tachyarrhythmias in susceptible patients . Additionally, increased myocardial oxygen consumption resulting from enhanced contractility and heart rate may potentially exacerbate ischemia in patients with severe coronary artery disease .

The vasodilatory effects of dobutamine occasionally result in hypotension, particularly in hypovolemic patients or those with limited cardiac reserve . This adverse effect underscores the importance of ensuring adequate volume status before initiating dobutamine therapy, especially in critically ill patients .

Research in septic shock patients has raised particular concerns regarding dobutamine's risk-benefit profile in this population . Studies suggest that in sepsis, dobutamine frequently functions primarily as a chronotropic and vasodilatory agent without demonstrating clear inotropic benefits . Combined with common side effects, this finding has led some researchers to recommend cautious use in septic shock, with close monitoring of both beneficial and adverse effects .

Additionally, dobutamine's short half-life necessitates continuous intravenous administration, creating logistical challenges in non-intensive care settings and increasing the potential for infusion-related complications . This limitation restricts dobutamine's use to monitored environments where appropriate titration and surveillance can be maintained.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator